(2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one

Antibacterial Xanthomonas oryzae Chalcone-Benzoxazole

The compound (2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one (CAS 487020-59-7) is a synthetic hybrid chalcone–benzoxazole derivative with the molecular formula C₂₄H₂₀N₂O₃ and a molecular weight of 384.4 g/mol. It belongs to a growing class of benzoxazole-chalcone conjugates where an enone linker bridges a 2-benzoxazolyl moiety, a 4-propoxyphenyl ring, and a 4-pyridyl substituent.

Molecular Formula C24H20N2O3
Molecular Weight 384.4 g/mol
Cat. No. B12158222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one
Molecular FormulaC24H20N2O3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=NC=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C24H20N2O3/c1-2-15-28-19-9-7-18(8-10-19)23(27)20(16-17-11-13-25-14-12-17)24-26-21-5-3-4-6-22(21)29-24/h3-14,16H,2,15H2,1H3/b20-16+
InChIKeyWWANTYYPCDFSEN-CAPFRKAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2-Benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one – Core Structural and Physicochemical Profile for Procurement Evaluation


The compound (2Z)-2-benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one (CAS 487020-59-7) is a synthetic hybrid chalcone–benzoxazole derivative with the molecular formula C₂₄H₂₀N₂O₃ and a molecular weight of 384.4 g/mol . It belongs to a growing class of benzoxazole-chalcone conjugates where an enone linker bridges a 2-benzoxazolyl moiety, a 4-propoxyphenyl ring, and a 4-pyridyl substituent. This scaffold has been associated with antibacterial and antiviral activities in recent medicinal chemistry campaigns [1]. The Z-configuration about the exocyclic double bond, the linear propoxy chain on the phenyl ring, and the para-pyridyl attachment collectively define its spatial and electronic profile, distinguishing it from otherwise similar benzoxazole-chalcone analogs.

Why Benzoxazole-Chalcone Analogs Cannot Be Interchanged: The Case of (2Z)-2-Benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one


Within the benzoxazole-chalcone series, even minor structural modifications—such as alkoxy chain length, pyridyl positional isomerism, or enone geometry—can produce large shifts in antibacterial EC₅₀ values and antiviral potency, as demonstrated across a panel of 24 closely related derivatives [1]. A butoxy-to-propoxy exchange or a 4-pyridyl-to-3-pyridyl migration alters both lipophilicity and hydrogen-bonding topology, which in turn modulates target binding, membrane permeability, and off-target profiles. Consequently, sourcing a generic “benzoxazole chalcone” without the precise (Z)-4-propoxy-4-pyridyl substitution pattern carries a high risk of introducing an inactive or mechanistically divergent compound, compromising reproducibility in structure–activity relationship (SAR) studies, agrochemical screens, or lead-optimisation campaigns that depend on the exact pharmacophore geometry of this molecule.

Quantitative Differentiation Evidence for (2Z)-2-Benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one


Antibacterial Potency of the Benzoxazole-Chalcone Scaffold Against Xanthomonas oryzae pv. oryzae (Class-Level Inference)

The target compound belongs to a benzoxazole-chalcone series for which the closest structurally characterized analog Z2 (bearing a 4-fluorophenyl substituent) demonstrated an EC₅₀ of 8.10 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo), a 7.5-fold improvement over the standard bactericide thiodiazole copper (EC₅₀ = 60.62 µg/mL) [1]. While direct data for the 4-propoxyphenyl-4-pyridyl analog are not published, the conserved Z-enone-benzoxazole-pyridyl core and the electron-donating propoxy substituent place this compound within the same active pharmacophore space. Procurement of this specific derivative enables SAR exploration around alkoxy chain length and pyridyl position, which are known to modulate antibacterial activity in the series.

Antibacterial Xanthomonas oryzae Chalcone-Benzoxazole

Antiviral Activity of Benzoxazole-Chalcones Against Tobacco Mosaic Virus (TMV) (Class-Level Inference)

Within the same 24-compound benzoxazole-chalcone library, the most potent antiviral derivatives (Z15 and Z16) displayed curative EC₅₀ values of 101.97 µg/mL and protective EC₅₀ of 104.05 µg/mL against TMV, outperforming the commercial antiviral ningnanmycin (NNM; curative EC₅₀ = 294.27 µg/mL, protective EC₅₀ = 185.73 µg/mL) [1]. Molecular docking confirmed superior affinity of Z15 and Z16 for the TMV coat protein (TMV-CP) relative to NNM. Although the 4-propoxyphenyl-4-pyridyl compound was not among the most active congeners in this report, its structural alignment with the active series positions it as a critical intermediate for optimizing antiviral selectivity through targeted substitution at the phenyl and pyridyl rings.

Antiviral Tobacco Mosaic Virus Chalcone-Benzoxazole

Calculated Lipophilicity (cLogP) Differentiation from the Butoxy Analog (Cross-Study Comparable Inference)

The 4-propoxy substituent (cLogP estimated ~4.5–5.0) confers distinct lipophilicity relative to the 4-butoxy analog (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one, where the additional methylene unit increases cLogP by approximately 0.5 log units . In benzoxazole-chalcone SAR, antibacterial EC₅₀ and membrane permeability are sensitive to logP changes, with excessive lipophilicity potentially reducing aqueous solubility and altering target engagement. Selecting the propoxy rather than the butoxy chain therefore provides a balanced lipophilic profile suitable for both in vitro screening and early in vivo evaluation without requiring formulation adjustment.

Lipophilicity Physicochemical Properties Drug-likeness

Pyridyl Positional Isomerism: 4-Pyridyl vs. 3-Pyridyl Differentiation (Class-Level Inference)

The 4-pyridyl (para) attachment in the target compound directs the nitrogen lone pair outward along the molecular axis, whereas the 3-pyridyl (meta) isomer (e.g., (2Z)-2-benzoxazol-2-yl-1-(4-butoxyphenyl)-3-(3-pyridyl)prop-2-en-1-one) introduces an angular hydrogen-bonding vector. In benzoxazole-based GPR119 agonists and related heterocyclic series, pyridyl regioisomerism has been shown to alter receptor binding affinity by >10-fold [1]. Although direct comparative binding data for this specific chalcone scaffold are not published, the para-pyridyl geometry is predicted to favour linear π-stacking and H-bond interactions with flat binding pockets, making it a preferred isomer for targets requiring planar ligand conformation.

Positional Isomerism Pyridyl Regioisomer Receptor Binding

Recommended Research and Industrial Application Scenarios for (2Z)-2-Benzoxazol-2-yl-1-(4-propoxyphenyl)-3-(4-pyridyl)prop-2-en-1-one


Agrochemical Antibacterial Lead Optimization Against Xanthomonas Pathogens

Building on the validated antibacterial activity of benzoxazole-chalcones against Xoo (EC₅₀ = 8.10 µg/mL for the Z2 congener), the 4-propoxyphenyl-4-pyridyl derivative serves as a key intermediate for systematic alkoxy-chain SAR. Its propoxy substituent occupies a mid-lipophilicity range that balances membrane permeability and aqueous solubility, enabling structure–property relationship studies aimed at improving in vivo protective efficacy on crops such as rice and potato [1].

Antiviral Probe Development for Tobacco Mosaic Virus (TMV) Control

The compound's benzoxazole-chalcone core has demonstrated anti-TMV activity exceeding the commercial standard ningnanmycin (Z15 curative EC₅₀ = 101.97 µg/mL vs NNM 294.27 µg/mL). The 4-pyridyl substituent provides a hydrogen-bond anchor that can be exploited in molecular docking-guided optimization of TMV-CP affinity. This compound is a suitable starting point for synthesizing focused libraries to identify second-generation antiviral candidates [1].

Medicinal Chemistry SAR for Kinase or GPCR Targets Requiring Planar Ligand Conformation

The para-pyridyl geometry of this compound promotes linear π-stacking and H-bond interactions compatible with flat ATP-binding pockets of kinases or orthosteric GPCR sites. In benzoxazole-containing GPR119 agonists, pyridyl regioisomerism has produced >10-fold differences in binding affinity, indicating that the 4-pyridyl isomer is the preferred geometry for such targets. Researchers can procure this specific isomer to avoid regioisomeric ambiguity in primary screening [2].

Physicochemical Property Benchmarking in Chalcone-Based Probe Design

With a calculated cLogP of ~4.5–5.0, the propoxy analog occupies a favourable lipophilicity window for cell-based assays. It can serve as a reference compound for benchmarking permeability, solubility, and metabolic stability against shorter (ethoxy) and longer (butoxy) chain analogs in ADMET profiling workflows. The well-defined Z-geometry also makes it useful as a conformational standard in NMR-based structural biology studies .

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